

Application Notes and Protocols: Platelet Factor 4 (58-70) Human Peptide

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Compound of Interest

Compound Name: Platelet Factor 4 (58-70), human

Cat. No.: B612554

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Introduction

Platelet Factor 4 (PF4) is a chemokine released from the alpha-granules of activated platelets, playing a significant role in various biological processes, including inflammation, angiogenesis, and immunity. The C-terminal fragment, Platelet Factor 4 (58-70), is a tridecapeptide that encompasses the primary heparin-binding domain of the full-length protein. While it shares some functionalities with the parent molecule, it also exhibits distinct biological activities. These application notes provide an overview of the experimental applications of the PF4 (58-70) human peptide and detailed protocols for key in vitro assays.

Biological Activities

The PF4 (58-70) peptide is primarily recognized for its immunomodulatory effects. Unlike the full-length PF4 or the larger 47-70 fragment, the 58-70 peptide does not exhibit significant anti-angiogenic properties.[1] Its biological activities are often linked to its ability to interact with other molecules and modulate cellular responses.

Immunomodulation: The PF4 (58-70) peptide has been shown to reduce in vitro-induced immunosuppression.[2] It can enhance the lipopolysaccharide (LPS)-induced tissue factor activity in monocytes, an effect that is dependent on the presence of granulocytes.[3]



Histamine Release: The closely related PF4 (59-70) peptide can stimulate non-cytotoxic histamine release from human basophils.[4][5] This activity is temporally and biochemically distinct from IgE-mediated histamine release.[4]

Heparin Binding: The PF4 (58-70) peptide contains the major heparin-binding domain. However, its binding to heparin-agarose is significantly weaker compared to the intact PF4 molecule, with elution occurring at a lower salt concentration (0.2-0.5 M NaCl versus 1.4 M NaCl for intact PF4).[6]

Data Presentation

The following tables summarize key quantitative data from experimental studies involving the PF4 (58-70) human peptide and related fragments.

Table 1: In Vitro Immunosuppression

Parameter	Value	Reference
Effective Concentration for Reducing Immunosuppression	0.02 - 0.2 μg/mL	[2]

Table 2: Histamine Release from Basophils (using PF4 59-70)

Parameter	Concentration	Reference
Significant Augmentation of Histamine Release	10 ⁻⁵ M	[4]
Maximum Histamine Release	3 x 10 ⁻⁴ M	[4]

Table 3: Heparin-Binding Affinity

Molecule	Elution Concentration from Heparin-Agarose	Reference
Intact PF4	1.4 M NaCl	[6]
PF4 (58-70)	0.2 - 0.5 M NaCl	[6]



Experimental Protocols Monocyte Chemotaxis Assay

This protocol is adapted from a standard Boyden chamber chemotaxis assay and can be used to assess the chemoattractant potential of PF4 (58-70) for monocytes.

Materials:

- Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes
- RPMI 1640 medium with 0.1% BSA
- PF4 (58-70) human peptide
- Chemoattractant (e.g., SDF-1α as a positive control)
- Boyden chamber apparatus with 5 µm pore size polycarbonate membranes
- Cell staining dye (e.g., Calcein-AM)
- Fluorescence plate reader

Procedure:

- Culture monocytes in appropriate medium. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
- Resuspend the cells in RPMI 1640 with 0.1% BSA to a final concentration of 1 x 10⁶ cells/mL.
- Prepare serial dilutions of PF4 (58-70) peptide in RPMI 1640 with 0.1% BSA. Recommended starting concentrations range from 1 to 100 ng/mL.
- Add 30 μL of the peptide dilutions or control medium to the lower wells of the Boyden chamber.
- Place the polycarbonate membrane over the lower wells.



- Add 50 μL of the monocyte suspension to the upper wells.
- Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 90 minutes.
- After incubation, remove the membrane and wipe off the non-migrated cells from the upper side.
- Fix and stain the migrated cells on the lower side of the membrane.
- Quantify the migrated cells by counting under a microscope or by eluting the stain and measuring the fluorescence.

Expected Results: Full-length PF4 is known to be chemotactic for monocytes. The 58-70 fragment may exhibit weaker or no direct chemotactic activity but could potentially modulate monocyte migration in response to other chemokines.

Histamine Release Assay from Basophils

This protocol is based on the findings for the PF4 (59-70) peptide and can be adapted to study the effect of PF4 (58-70) on histamine release from human basophils.

Materials:

- Freshly isolated human peripheral blood basophils
- HEPES-buffered Tyrode's solution with 0.03% human serum albumin and 1 mM CaCl₂
- PF4 (58-70) human peptide
- Positive control (e.g., anti-IgE antibody)
- Negative control (buffer alone)
- Histamine assay kit (e.g., ELISA or fluorometric assay)

Procedure:

 Isolate basophils from fresh human blood using a suitable density gradient centrifugation method.



- Wash the cells and resuspend them in HEPES-buffered Tyrode's solution to a concentration of approximately 1-5 x 10⁵ cells/mL.
- Prepare serial dilutions of PF4 (58-70) peptide in the same buffer. Suggested concentrations range from 10^{-6} M to 10^{-4} M.
- In microcentrifuge tubes, mix 100 μ L of the cell suspension with 100 μ L of the peptide dilutions, positive control, or negative control.
- Incubate the tubes at 37°C for 15 minutes.
- Stop the reaction by placing the tubes on ice.
- Centrifuge the tubes at 400 x g for 5 minutes at 4°C.
- Carefully collect the supernatant for histamine measurement.
- To determine the total histamine content, lyse an aliquot of the cell suspension with perchloric acid or by freeze-thawing.
- Measure the histamine concentration in the supernatants and the cell lysate using a histamine assay kit according to the manufacturer's instructions.
- Calculate the percentage of histamine release for each condition.

Expected Results: The PF4 (59-70) peptide has been shown to induce histamine release in a concentration-dependent manner.[4] Similar results may be expected with the 58-70 fragment.

In Vitro Immunosuppression Assay (Adapted Protocol)

This protocol is an adaptation of a T-cell proliferation assay and can be used to evaluate the potential of PF4 (58-70) to modulate T-cell suppression.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics



- T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
- PF4 (58-70) human peptide
- Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTT or BrdU)
- Flow cytometer or microplate reader

Procedure:

- Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
- Label the PBMCs with CFSE according to the manufacturer's protocol (if using flow cytometry).
- Resuspend the cells in complete RPMI 1640 medium to a concentration of 1 x 10⁶ cells/mL.
- Plate 100 μL of the cell suspension into a 96-well flat-bottom plate.
- Prepare serial dilutions of PF4 (58-70) peptide in complete RPMI 1640 medium.
 Recommended concentrations are in the range of 0.01 to 1 μg/mL.
- Add 50 µL of the peptide dilutions to the wells.
- Add 50 μL of the T-cell mitogen at a pre-determined optimal concentration to induce T-cell proliferation. Include control wells with no mitogen (unstimulated) and mitogen without peptide (stimulated control).
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 3-5 days.
- Assess T-cell proliferation:
 - CFSE/Flow Cytometry: Harvest the cells, stain for T-cell markers (e.g., CD3), and analyze the dilution of CFSE fluorescence by flow cytometry.
 - MTT/BrdU Assay: Follow the manufacturer's protocol to measure cell proliferation using a microplate reader.



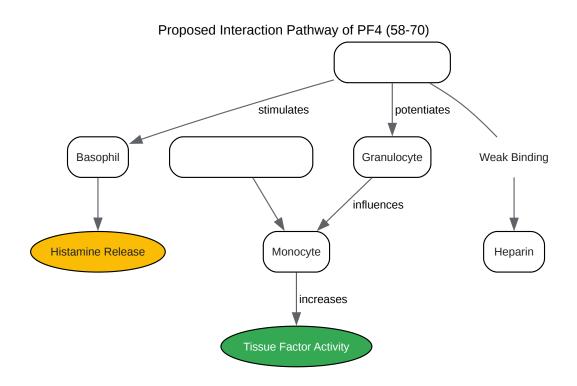
 Calculate the percentage of proliferation inhibition or enhancement relative to the stimulated control.

Expected Results: Based on literature suggesting an immunosuppressive role, PF4 (58-70) may reduce mitogen-induced T-cell proliferation.[2]

Visualizations

Signaling and Interaction Diagrams

The following diagrams illustrate the proposed mechanisms of action and experimental workflows for the PF4 (58-70) peptide.

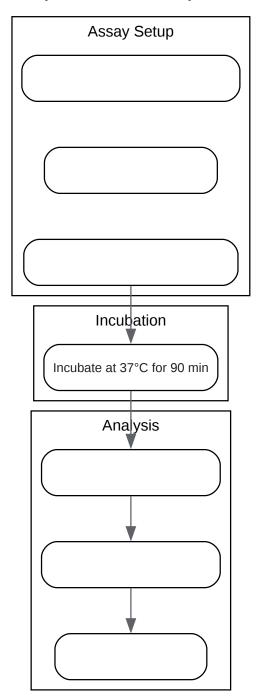


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Caption: Interaction pathways of PF4 (58-70) peptide.



Monocyte Chemotaxis Assay Workflow

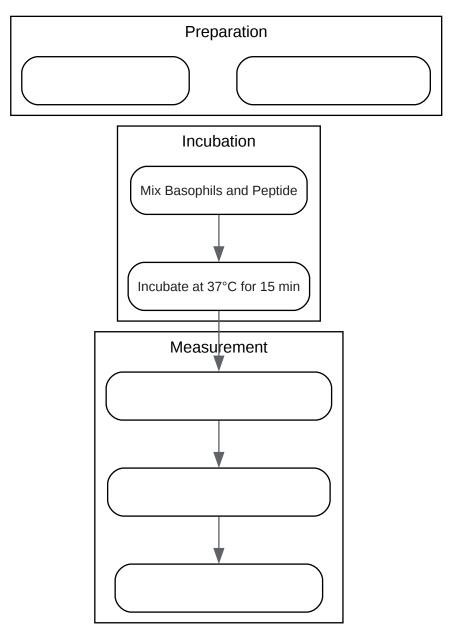


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Caption: Workflow for the monocyte chemotaxis assay.



Histamine Release Assay Workflow



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Caption: Workflow for the basophil histamine release assay.



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